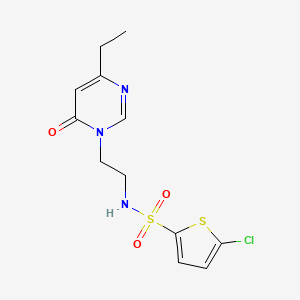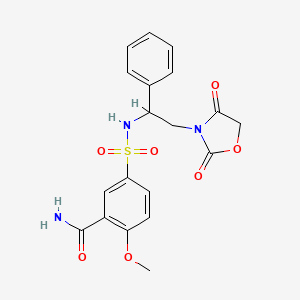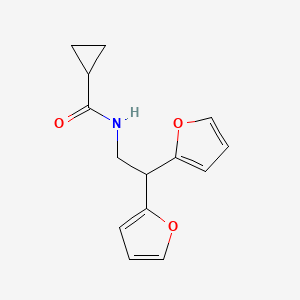
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is also known as N-methyl-1,2,3,4-tetrahydroquinolin-5-amine .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, has been described in the literature . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine consists of a tetrahydroquinoline ring with a methyl group attached to one of the nitrogen atoms . The InChI code for this compound is 1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3 .Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
- Antiaddictive Properties : Interestingly, 1MeTIQ shows promise in attenuating craving in cocaine self-administered rats .
- Effects on Dopamine : Some studies indicate that 1MeTIQ affects dopamine metabolism. However, direct comparisons with its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), reveal that TIQ may cause mild damage to dopaminergic neurons .
- Forced Swimming Test (FST) : 1MeTIQ’s impact on desipramine-induced changes in the FST has been investigated .
Neuroprotection
Dopamine Metabolism
Behavioral Studies
Chemical Properties
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1MeTIQ) is an endogenous substance that has a broad spectrum of action in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors , which play a crucial role in regulating mood, reward, and motor control.
Mode of Action
1MeTIQ exerts its effects through various mechanisms. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine, and shifts dopamine catabolism towards COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters . Furthermore, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
Biochemical Pathways
1MeTIQ affects several biochemical pathways. It has been found to have a significant impact on dopamine metabolism . By inhibiting MAO enzymes, it increases neurotransmitter levels in the brain . This can lead to changes in mood and behavior. Additionally, it has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action are diverse. It demonstrates significant neuroprotective activity . It has been shown to produce an antidepressant-like effect in forced swim test (FST) in rats . Moreover, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other endogenous substances in the brain can affect its action . Additionally, the compound’s action can be influenced by the overall health status of the individual, including the presence of any neurodegenerative diseases .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWZQMCSAIZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
CAS RN |
91817-59-3 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)


![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)




![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)
